molecular formula C11H20O2 B14200016 methyl (2S)-2-ethenyl-2-ethylhexanoate CAS No. 919087-62-0

methyl (2S)-2-ethenyl-2-ethylhexanoate

Cat. No.: B14200016
CAS No.: 919087-62-0
M. Wt: 184.27 g/mol
InChI Key: LEIVZLDHFULAMY-NSHDSACASA-N
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Description

Methyl (2S)-2-ethenyl-2-ethylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hexanoate backbone, which includes an ethenyl and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-2-ethenyl-2-ethylhexanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-ethenyl-2-ethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-ethenyl-2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as ozone (O3) or potassium permanganate (KMnO4) are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, thioesters, or other substituted esters.

Scientific Research Applications

Methyl (2S)-2-ethenyl-2-ethylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-ethenyl-2-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, releasing the corresponding alcohol and acid. This process can be exploited in prodrug design, where the ester compound is converted to an active drug in vivo.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-ethylhexanoate: Lacks the ethenyl group, resulting in different reactivity and applications.

    Ethyl (2S)-2-ethenyl-2-ethylhexanoate: Contains an ethyl ester group instead of a methyl ester group, affecting its physical and chemical properties.

Uniqueness

Methyl (2S)-2-ethenyl-2-ethylhexanoate is unique due to the presence of both ethenyl and ethyl substituents on the hexanoate backbone

Properties

CAS No.

919087-62-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl (2S)-2-ethenyl-2-ethylhexanoate

InChI

InChI=1S/C11H20O2/c1-5-8-9-11(6-2,7-3)10(12)13-4/h6H,2,5,7-9H2,1,3-4H3/t11-/m0/s1

InChI Key

LEIVZLDHFULAMY-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@](CC)(C=C)C(=O)OC

Canonical SMILES

CCCCC(CC)(C=C)C(=O)OC

Origin of Product

United States

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